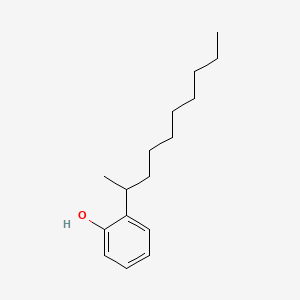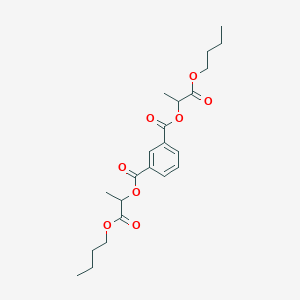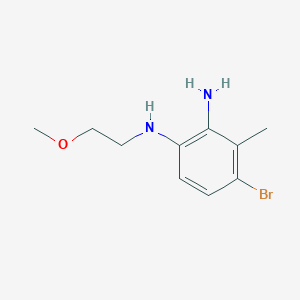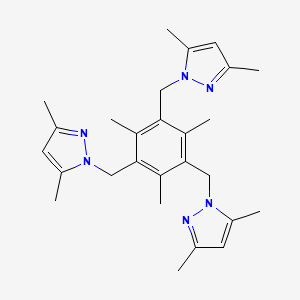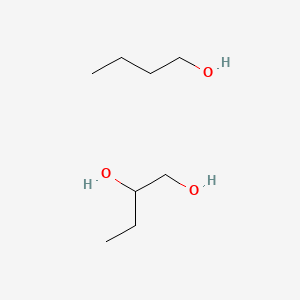
Butane-1,2-diol;butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(1,2-butylene glycol) monobutyl ether, average molecular weight approximately 500: is a polymeric compound with a molecular formula of C8H20O3 . It is characterized by its relatively low molecular weight and the presence of both hydroxyl and ether functional groups. This compound is known for its low toxicity and good solubility in oils, making it a valuable additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(1,2-butylene glycol) monobutyl ether is typically synthesized through the polymerization of 1,2-butylene glycol in the presence of a catalyst. The reaction involves the formation of ether linkages between the glycol units. The polymerization process can be controlled to achieve the desired molecular weight, in this case, approximately 500 .
Industrial Production Methods: In industrial settings, the production of poly(1,2-butylene glycol) monobutyl ether involves the use of large-scale reactors where the polymerization reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained as a viscous liquid with a pour point of -56°C .
Chemical Reactions Analysis
Types of Reactions: Poly(1,2-butylene glycol) monobutyl ether can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the polymer can be oxidized to form carbonyl compounds.
Reduction: The ether linkages can be reduced under specific conditions to yield alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of esters and ethers.
Scientific Research Applications
Poly(1,2-butylene glycol) monobutyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Acts as a lubricant additive with good load-bearing and film-forming properties
Mechanism of Action
The mechanism of action of poly(1,2-butylene glycol) monobutyl ether is primarily based on its ability to interact with other molecules through its hydroxyl and ether functional groups. These interactions can stabilize proteins and enzymes, enhance the solubility of hydrophobic compounds, and improve the lubrication properties of industrial formulations. The molecular targets and pathways involved include hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Poly(ethylene glycol): Known for its higher hydrophilicity and use in biomedical applications.
Poly(propylene glycol): More hydrophobic than poly(ethylene glycol) and used in industrial applications.
Poly(tetrahydrofuran): Known for its flexibility and use in elastomers
Uniqueness: Poly(1,2-butylene glycol) monobutyl ether stands out due to its balanced hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its low toxicity and good solubility in oils further enhance its versatility in industrial and biomedical fields .
Properties
CAS No. |
144437-84-3 |
|---|---|
Molecular Formula |
C8H20O3 |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
butane-1,2-diol;butan-1-ol |
InChI |
InChI=1S/C4H10O2.C4H10O/c1-2-4(6)3-5;1-2-3-4-5/h4-6H,2-3H2,1H3;5H,2-4H2,1H3 |
InChI Key |
LRKPGLNUNYIODV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


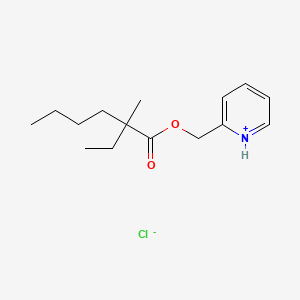
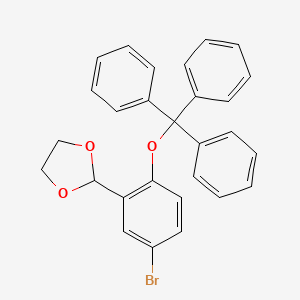
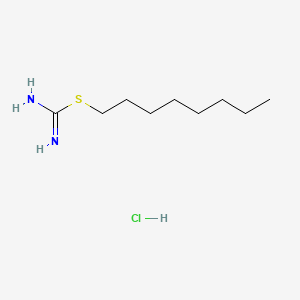

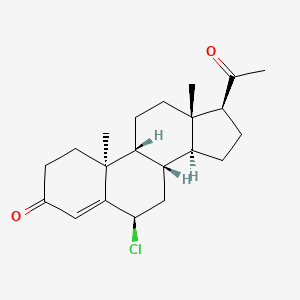

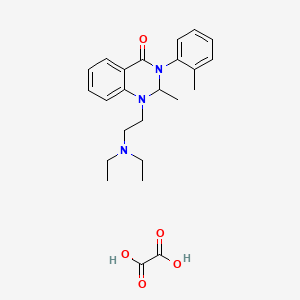
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)

![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
